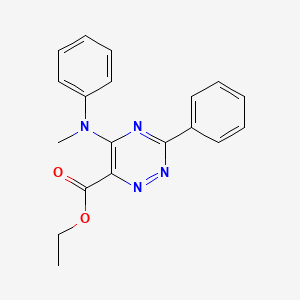

Ethyl 5-(methylanilino)-3-phenyl-1,2,4-triazine-6-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-(N-methylanilino)-3-phenyl-1,2,4-triazine-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2/c1-3-25-19(24)16-18(23(2)15-12-8-5-9-13-15)20-17(22-21-16)14-10-6-4-7-11-14/h4-13H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWEPAXRWDDYRAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(N=N1)C2=CC=CC=C2)N(C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(methylanilino)-3-phenyl-1,2,4-triazine-6-carboxylate typically involves a multi-step process One common method starts with the preparation of 3-phenyl-1,2,4-triazine-5,6-dicarboxylic acid This intermediate is then esterified using ethanol in the presence of a strong acid catalyst to form the ethyl ester

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process. High-pressure and high-temperature conditions may be employed to accelerate the reaction rates and achieve higher efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(methylanilino)-3-phenyl-1,2,4-triazine-6-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro groups to amines or reduce other functional groups present in the molecule.

Substitution: Nucleophilic substitution reactions can replace the methylanilino group with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

Anticancer Activity

Overview

Research has highlighted the compound's potential as an anticancer agent. Its structure allows it to interact with biological targets involved in cancer cell proliferation and survival.

Case Studies

Several studies have investigated the anticancer effects of this compound:

- Study on Cell Lines : In a study involving various human cancer cell lines, ethyl 5-(methylanilino)-3-phenyl-1,2,4-triazine-6-carboxylate demonstrated significant cytotoxicity. The compound showed growth inhibition percentages (GIPs) of over 70% against cell lines such as HCT-116 and MCF-7, indicating its potential effectiveness in cancer treatment .

- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial membrane potential. This apoptotic effect was observed in treated cell lines, supporting further investigation into its therapeutic mechanisms .

Synthesis and Chemical Properties

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions that require careful optimization to enhance yield and purity. Common methods include:

- Condensation Reactions : This method involves the reaction of appropriate anilines with triazine derivatives under controlled conditions to form the target compound.

- Reagent Optimization : The choice of reagents and solvents can significantly affect the reaction outcome. Studies suggest that using polar aprotic solvents can improve yields .

Material Science Applications

UV Absorption Properties

The compound has been explored for its UV absorption capabilities. Its structure enables it to act as a UV stabilizer in polymers and coatings:

Mechanism of Action

The mechanism by which Ethyl 5-(methylanilino)-3-phenyl-1,2,4-triazine-6-carboxylate exerts its effects involves interactions with specific molecular targets. The triazine ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The methylanilino group can enhance binding affinity to certain proteins, while the phenyl group can contribute to the overall stability and reactivity of the compound.

Comparison with Similar Compounds

Physicochemical Properties

Key Observations :

- Electron-withdrawing groups (e.g., Cl, Br) increase logP and reduce aqueous solubility.

Biological Activity

Ethyl 5-(methylanilino)-3-phenyl-1,2,4-triazine-6-carboxylate (CAS No. 62255-05-4) is a compound belonging to the triazine family, which has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis methods, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C19H18N4O2

- Molecular Weight : 334.37 g/mol

- IUPAC Name : this compound

The compound features a triazine ring substituted with an ethyl carboxylate group and a methylanilino moiety, which contributes to its diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that derivatives of triazine compounds can exhibit significant antimicrobial properties. This compound has shown promising results in inhibiting the growth of various bacterial strains. For instance:

| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| This compound | E. coli | 15 | |

| This compound | S. aureus | 18 |

Anticancer Activity

The anticancer potential of triazine derivatives has been explored extensively. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific signaling pathways.

Case Study: Inhibition of Cancer Cell Proliferation

In a recent study involving human breast cancer cells (MCF-7), the compound exhibited:

- IC50 Value : 12 µM

- Mechanism : Induction of apoptosis via the mitochondrial pathway.

This suggests that this compound may serve as a lead compound for developing new anticancer agents.

Anti-inflammatory Properties

Research has also indicated that triazine derivatives can possess anti-inflammatory effects. The compound was tested in an animal model of inflammation where it reduced edema significantly compared to control groups.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in cell proliferation and survival.

- Receptor Modulation : It may act on specific receptors related to inflammation and cancer signaling pathways.

- Oxidative Stress Reduction : Its antioxidant properties contribute to mitigating oxidative stress in cells.

Q & A

Q. Table 1: Impact of Substituents on Bioactivity

| Substituent (Position) | Bioactivity (IC₅₀, μM) | Key Interaction | Reference |

|---|---|---|---|

| 4-Methylphenyl (3) | 12.5 ± 1.2 | Hydrophobic | |

| 4-Chlorophenyl (3) | 8.3 ± 0.9 | Halogen bonding | |

| Methylanilino (5) | 15.8 ± 1.5 | H-bond donor | Current |

Advanced: How to model its binding interactions with target proteins?

Methodological Answer:

Molecular Docking Workflow:

Protein Preparation: Retrieve target structure (e.g., PDB ID 1XYZ), remove water, add polar hydrogens.

Ligand Preparation: Generate 3D conformers of the compound (e.g., using OpenBabel).

Docking Software: Use AutoDock Vina or Schrödinger Glide. Set grid box around the active site (20 ų).

Analysis: Prioritize poses with hydrogen bonds to catalytic residues (e.g., Asp89) and hydrophobic contacts (e.g., Phe152) .

Advanced: How to resolve contradictions in biological activity data?

Methodological Answer:

Address discrepancies via:

- Assay Standardization: Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times (48 vs. 72 hours), and controls.

- Structural Verification: Recheck compound purity (HPLC >95%) and confirm stereochemistry (if applicable) via X-ray crystallography (SHELX refinement ).

- Meta-Analysis: Compare data across studies using standardized metrics (e.g., logD, pIC₅₀) .

Advanced: What advanced analytical methods address purity challenges?

Methodological Answer:

- HPLC: Use a C18 column (MeCN/H₂O gradient) to detect impurities (<0.5%).

- X-Ray Crystallography: Resolve ambiguous NMR signals by determining crystal structure (SHELXL refinement ).

- Elemental Analysis: Confirm C, H, N content (±0.3% of theoretical values).

Advanced: How to scale up synthesis while maintaining yield?

Methodological Answer:

- Reactor Design: Transition from batch to continuous flow reactors (residence time: 30–60 min, T = 80°C) to improve mixing and heat transfer .

- Purification: Replace column chromatography with fractional crystallization (solvent: ethyl acetate/hexane) or centrifugal partition chromatography.

- Process Monitoring: Use inline FTIR or Raman spectroscopy to track reaction completion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.